molecular formula C20H34O5 B593366 6α-Prostaglandin I1 CAS No. 62777-90-6

6α-Prostaglandin I1

Cat. No.: B593366
CAS No.: 62777-90-6
M. Wt: 354.5
InChI Key: RJADQDXZYFCVHV-WDONHGPHSA-N
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Description

6α-Prostaglandin I1 is a stable analog of Prostaglandin I2, also known as prostacyclin. This compound is resistant to hydrolysis in aqueous solutions and is known for its ability to inhibit platelet aggregation induced by adenosine diphosphate. It promotes the accumulation of cyclic adenosine monophosphate in human thyroid slices and cells in a concentration-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6α-Prostaglandin I1 typically involves a one-pot three-component coupling reaction. This method uses organocopper or organozincate conjugate addition to 4-hydroxy-2-cyclopentenone, followed by trapping the resulting enolate with an organic halide. This green process avoids the use of hexamethylphosphoramide and heavy metals, making it environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of stoichiometric amounts of three components (enone, alpha- and omega-side chains) in nearly equal ratios. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6α-Prostaglandin I1 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6α-Prostaglandin I1 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: The compound is employed in research on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.

    Medicine: this compound is investigated for its potential therapeutic effects in conditions like thrombosis and cardiovascular diseases due to its anti-platelet aggregation properties.

    Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes

Mechanism of Action

6α-Prostaglandin I1 exerts its effects primarily through the activation of prostanoid receptors, which are G-protein-coupled receptors. Upon binding to these receptors, it promotes the accumulation of cyclic adenosine monophosphate, leading to various downstream effects such as inhibition of platelet aggregation and modulation of thyroid cell function. The molecular targets include specific isoforms of prostanoid receptors, and the pathways involved are related to cyclic adenosine monophosphate signaling .

Comparison with Similar Compounds

    Prostaglandin I2 (prostacyclin): The parent compound, known for its potent vasodilatory and anti-platelet aggregation effects.

    6β-Prostaglandin I1: Another analog with similar properties but different potency and stability.

    Prostaglandin E1: Known for its vasodilatory effects but differs in its receptor targets and biological activities.

Uniqueness: 6α-Prostaglandin I1 is unique due to its stability in aqueous solutions and its specific activity in promoting cyclic adenosine monophosphate accumulation. It is less potent than Prostaglandin I2 but offers advantages in terms of stability and resistance to hydrolysis .

Biological Activity

6α-Prostaglandin I1 (6α-PGI1) is a synthetic analog of prostaglandin I2 (PGI2), also known as prostacyclin. This compound exhibits significant biological activity, particularly in its role as a modulator of cellular signaling pathways and its potential therapeutic applications in various medical conditions.

  • Chemical Structure : 6α-PGI1 is characterized by its resistance to hydrolysis in aqueous solutions, which enhances its stability compared to other prostaglandins.
  • Molecular Formula : C20H32O5
  • CAS Number : 62777-90-6

6α-PGI1 primarily functions through the promotion of cyclic adenosine monophosphate (cAMP) accumulation in cells. This action is crucial for its effects on various physiological processes, including:

  • Inhibition of Platelet Aggregation : 6α-PGI1 effectively inhibits platelet aggregation induced by adenosine diphosphate (ADP), making it a candidate for therapeutic use in thrombotic disorders.
  • Cellular Signaling : The compound influences cellular signaling pathways, particularly those involving cAMP, which plays a vital role in regulating numerous cellular functions such as metabolism, gene expression, and cell proliferation .

Cellular Effects

Research indicates that 6α-PGI1 has profound effects on various cell types, including thyroid cells and vascular endothelial cells. Some key findings include:

  • Thyroid Cells : In human thyroid slices, 6α-PGI1 promotes cAMP accumulation in a concentration-dependent manner, influencing thyroid hormone synthesis and secretion.
  • Endothelial Cells : The compound exhibits vasodilatory effects by relaxing vascular smooth muscle cells, which may contribute to its cardiovascular protective properties .

Pharmacological Applications

6α-PGI1 is being investigated for its potential therapeutic applications in several areas:

  • Cardiovascular Diseases : Due to its anti-platelet aggregation properties and ability to induce vasodilation, 6α-PGI1 may be beneficial in treating conditions such as hypertension and atherosclerosis.
  • Thrombotic Disorders : Its inhibitory effect on platelet aggregation positions it as a potential treatment for thrombotic events .

Table of Key Studies on this compound

Study ReferenceObjectiveFindings
Investigate the effects on cAMP levels in thyroid cellsSignificant increase in cAMP levels with 6α-PGI1 treatmentSupports the role of 6α-PGI1 in thyroid function regulation
Assess anti-thrombotic propertiesInhibition of ADP-induced platelet aggregation observedSuggests potential use in thrombotic therapy
Evaluate vasodilatory effectsDemonstrated relaxation of vascular smooth muscleIndicates cardiovascular protective effects

Detailed Research Findings

Research has shown that 6α-PGI1 not only promotes cAMP accumulation but also modulates gene expression related to inflammation and vascular function. For instance, studies have reported changes in the expression levels of genes involved in endothelial function and inflammatory responses upon treatment with this compound.

Table Comparing Prostaglandin Analogs

CompoundStabilityPotency (Platelet Aggregation Inhibition)Primary Action
Prostaglandin I2LowHighVasodilation, anti-platelet
6β-Prostaglandin I1ModerateModerateSimilar to PGI2
This compoundHighModeratecAMP accumulation

Q & A

Basic Research Questions

Q. What are the key physicochemical and functional distinctions between 6α-Prostaglandin I1 (6α-PGI1) and its isomer 6β-PGI1?

  • Methodological Answer : Comparative studies should employ assays measuring cyclic AMP accumulation and platelet aggregation inhibition. For example, 6α-PGI1 exhibits ~10-fold lower potency than 6β-PGI1 in cyclic AMP assays using human thyroid cells and ~900-fold lower potency than native PGI2 in inhibiting ADP-induced platelet aggregation (IC50: 350 ng/ml vs. 0.4 ng/ml for PGI2) . Structural stability differences (e.g., resistance to aqueous hydrolysis) should be validated via high-performance liquid chromatography (HPLC) under physiological pH conditions .

Q. How can researchers reliably quantify 6α-PGI1 in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 6-keto-PGF1α-d4) for precision. Sample preparation must include solid-phase extraction to minimize matrix interference. Stability tests under varying pH and temperature conditions are critical due to 6α-PGI1’s susceptibility to hydrolysis .

Q. What solvent systems are optimal for dissolving 6α-PGI1 in vitro?

  • Methodological Answer : 6α-PGI1 is soluble in ethanol (16.6 mg/ml), DMSO (50 mg/ml), and dimethylformamide (100 mg/ml). For cell-based assays, dilute stock solutions in PBS (pH 7.2) to ≤3.3 mg/ml. Avoid prolonged storage of aqueous solutions (>24 hours) to prevent degradation .

Advanced Research Questions

Q. How do discrepancies in receptor-binding efficacy between 6α-PGI1 and PGI2 inform experimental design for vascular studies?

  • Methodological Answer : Design dose-response curves using isolated vascular tissue (e.g., rat aortic rings) to compare vasodilation potency. Note that 6α-PGI1’s 100-fold lower activity than PGI2 requires higher concentrations (1–10 µM) to elicit measurable effects. Pair functional assays with cAMP quantification to link receptor activation to downstream signaling .

Q. What strategies resolve contradictions in data on 6α-PGI1’s stability versus bioactivity?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH) to assess hydrolysis rates. Concurrently, validate bioactivity via platelet-rich plasma (PRP) assays. For example, even if 6α-PGI1 is structurally stable, its reduced receptor affinity may necessitate pharmacological enhancers (e.g., phosphodiesterase inhibitors) to amplify signal detection .

Q. How can synthesis protocols for 6α-PGI1 be optimized to improve enantiomeric purity?

  • Methodological Answer : Leverage asymmetric catalysis (e.g., Shi epoxidation) to control stereochemistry at the 6α position. Purify intermediates via flash chromatography and confirm enantiopurity using chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy. Gram-scale synthesis protocols from prostaglandin F2α analogs are described in recent enantioselective methodologies .

Q. What are the limitations of using 6α-PGI1 as a PGI2 analog in chronic disease models?

  • Methodological Answer : While 6α-PGI1’s hydrolytic stability makes it suitable for long-term studies, its low receptor affinity may underestimate PGI2’s physiological roles. Combine 6α-PGI1 with genetic models (e.g., IP receptor knockouts) or use complementary stable analogs (e.g., carbacyclin) to validate findings .

Q. Data Interpretation and Validation

Q. How should researchers address variability in 6α-PGI1’s potency across cell types?

  • Methodological Answer : Normalize data to cell-specific receptor density using flow cytometry or radioligand binding assays. For example, NCB-20 cells show distinct adenylate cyclase activation (Kact = 4.2 µM) compared to human endothelial cells. Cross-validate results with siRNA-mediated receptor silencing .

Q. What analytical criteria ensure reproducibility in quantifying 6α-PGI1 metabolites like 6-keto-PGF1α?

  • Methodological Answer : Follow FDA bioanalytical guidelines:

  • Lower Limit of Quantitation (LLOQ) : ≤1 ng/ml via LC-MS/MS.
  • Accuracy/Precision : ±15% deviation for inter-day assays.
  • Matrix Effects : Test in plasma, urine, and tissue homogenates using standard addition methods .

Q. Tables for Key Data

Property 6α-PGI1 PGI2 6β-PGI1
IC50 (Platelet Aggregation) 350 ng/ml 0.4 ng/ml 42 ng/ml
Aqueous Stability High Low Moderate
Solubility in DMSO 50 mg/ml 25 mg/ml 60 mg/ml
Experimental Parameter Recommendation
Cell-Based Assay Duration ≤48 hours to minimize metabolite interference
In Vivo Dosing 1–5 mg/kg (rodent models) with osmotic pumps

Properties

CAS No.

62777-90-6

Molecular Formula

C20H34O5

Molecular Weight

354.5

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1

InChI Key

RJADQDXZYFCVHV-WDONHGPHSA-N

SMILES

O[C@H]1[C@H](/C=C/[C@@H](O)CCCCC)[C@@H](C[C@](CCCCC(O)=O)([H])O2)[C@@H]2C1

Synonyms

6α-PGI1; 5,6α-dihydro PGI2

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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